molecular formula C10H15Cl2N B1426032 2-(4-Chlorophenyl)-2-methylpropylamine HCl CAS No. 1002557-04-1

2-(4-Chlorophenyl)-2-methylpropylamine HCl

Cat. No. B1426032
M. Wt: 220.14 g/mol
InChI Key: SAMRMCHVQOVZQK-UHFFFAOYSA-N
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Description

The compound “2-(4-Chlorophenyl)-2-methylpropylamine HCl” is a type of organic compound known as an amine, which contains a nitrogen atom with a lone pair of electrons . The “2-(4-Chlorophenyl)” part indicates the presence of a chlorophenyl group at the second carbon atom in the propylamine chain .


Synthesis Analysis

While specific synthesis methods for “2-(4-Chlorophenyl)-2-methylpropylamine HCl” were not found, similar compounds are often synthesized through methods such as aminomethylation or reactions with Grignard reagents .


Physical And Chemical Properties Analysis

The physical and chemical properties of “2-(4-Chlorophenyl)-2-methylpropylamine HCl” would depend on its molecular structure. For example, similar compounds like chlorophenols are solids at room temperature .

Scientific Research Applications

3. Synthesis of Antihistamines

  • Methods of Application : The common intermediate 1-[(4-chlorophenyl)(phenyl)-methyl]-piperazine is prepared from (4-chlorophenyl)(phenyl)-methanone in three steps with excellent yields .
  • Results or Outcomes : The synthesis resulted in the production of antihistamine drugs clocinizine and chlorcyclizine .

5. Synthesis of N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide Derivatives

  • Summary of Application : Efforts have been made to study the pharmacological activities of newly synthesized N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide derivatives to combat the antimicrobial and anticancer drug resistance by pathogens and cancerous cells .
  • Methods of Application : The molecular structures of the synthesized derivatives were confirmed by their physicochemical properties and spectroanalytical data (NMR, IR and elemental). The synthesized compounds were evaluated for their in vitro antimicrobial activity against bacterial (Gram positive and Gram negative) and fungal species using turbidimetric method and anticancer activity against oestrogen receptor positive human breast adenocarcinoma cancer cell line (MCF7) by Sulforhodamine B (SRB) assay .
  • Results or Outcomes : The antimicrobial activity results revealed that compounds d1, d2 and d3 have promising antimicrobial activity. Anticancer screening results indicated that compounds d6 and d7 were found to be the most active ones against breast cancer cell line .

6. Synthesis of (4-chlorophenyl)(phenyl)-methyl]-piperazine

  • Summary of Application : A simple and efficient route has been developed for the synthesis of anti-histamine drugs clocinizine and chlorcyclizine .
  • Methods of Application : The common intermediate 1-[(4-chlorophenyl)(phenyl)-methyl]-piperazine is prepared from (4-chlorophenyl)(phenyl)-methanone in three steps with excellent yields .
  • Results or Outcomes : The synthesis resulted in the production of antihistamine drugs clocinizine and chlorcyclizine .

Safety And Hazards

The safety and hazards associated with “2-(4-Chlorophenyl)-2-methylpropylamine HCl” would depend on its specific properties. For example, similar compounds like 4-chlorophenol can be harmful if swallowed, in contact with skin, or if inhaled .

Future Directions

The future directions for research on “2-(4-Chlorophenyl)-2-methylpropylamine HCl” would depend on its potential applications. For example, if it shows promise as a drug, further studies could focus on optimizing its synthesis, improving its efficacy, and minimizing its side effects .

properties

IUPAC Name

2-(4-chlorophenyl)-2-methylpropan-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14ClN.ClH/c1-10(2,7-12)8-3-5-9(11)6-4-8;/h3-6H,7,12H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SAMRMCHVQOVZQK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CN)C1=CC=C(C=C1)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15Cl2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Chlorophenyl)-2-methylpropylamine HCl

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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